molecular formula C24H36N2O17 B014044 Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid CAS No. 887407-56-9

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Cat. No.: B014044
CAS No.: 887407-56-9
M. Wt: 624.5 g/mol
InChI Key: HUXZWLOCCJOCCY-UHFFFAOYSA-N
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Description

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is a complex organic compound with the molecular formula C24H36N2O17 and a molecular weight of 624.55 g/mol . This compound is known for its chelating properties, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid involves multiple steps, typically starting with the reaction of ethylene glycol with chloroacetic acid to form ethylene glycol bis(chloroacetate). This intermediate is then reacted with diethanolamine to produce the bis(2-aminoethyl) ether derivative. The final step involves acetylation with acetic anhydride to yield the tetraacetoxymethyl derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the production process, including temperature, pressure, and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions typically occur under controlled temperatures and pressures to ensure desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted ethers. These products have distinct properties and applications in different fields .

Mechanism of Action

The mechanism of action of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid primarily involves its chelating properties. It binds to metal ions through its multiple carboxylate and amine groups, forming stable complexes. This binding can regulate the availability of metal ions in various chemical and biological systems, affecting processes such as enzyme activity, signal transduction, and metal ion transport .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N’,N’-Tetraacetic Acid is unique due to its tetraacetoxymethyl groups, which enhance its solubility and stability compared to other chelating agents. This makes it particularly useful in applications requiring high solubility and stability under various conditions .

Properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXZWLOCCJOCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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